molecular formula C15H19BrO4 B8655926 Diethyl 2-(4-bromobenzyl)-2-methylmalonate

Diethyl 2-(4-bromobenzyl)-2-methylmalonate

Cat. No. B8655926
M. Wt: 343.21 g/mol
InChI Key: SIPANTYNUMMRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05866568

Procedure details

Sodium ethoxide was generated by the addition of sodium (9.45 g) to ethanol (370 ml). The resulting solution was cooled to 5° C. and diethyl 2-methylmalonate (68.8 ml) added over 2 minutes. The reaction mixture was stirred at 5° C. for 20 minutes and then 4-bromobenzyl bromide (97.0 g) was added over 20 minutes. The reaction mixture was then heated under reflux for 16 hours. The reaction mixture was cooled to ambient temperature, filtered through diatomaceous earth and evaporated. The residue was partitioned between water (500 ml) and diethyl ether (1000 ml). The diethyl ether was separated and the aqueous layer was extracted with diethyl ether (2×500ml). The combined organic layers were dried (MgSO4) and evaporated to give an amber oil. This was purified by vacuum distillation, affording diethyl 2-(4-bromobenzyl)-2-methylmalonate (84.4 g), b.p.122°-125° C./0.1-0.2 mm Hg; mass spectrum (+ve CI): 343 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
68.8 mL
Type
reactant
Reaction Step Two
Quantity
97 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[Na].[CH3:6][CH:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9].[Br:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Br)=[CH:21][CH:20]=1>C(O)C>[Br:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23][C:7]([CH3:6])([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:21][CH:20]=1 |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
9.45 g
Type
reactant
Smiles
[Na]
Name
Quantity
370 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
68.8 mL
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
97 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 5° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (500 ml) and diethyl ether (1000 ml)
CUSTOM
Type
CUSTOM
Details
The diethyl ether was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (2×500ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an amber oil
DISTILLATION
Type
DISTILLATION
Details
This was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC=C(CC(C(=O)OCC)(C(=O)OCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 84.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.